molecular formula C28H27N3O5 B13772118 4-Amino-1-[3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidin-2-one CAS No. 7075-13-0

4-Amino-1-[3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidin-2-one

Cat. No.: B13772118
CAS No.: 7075-13-0
M. Wt: 485.5 g/mol
InChI Key: HBSWNLITKAXWOI-UHFFFAOYSA-N
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Description

This compound is a pyrimidine nucleoside analogue characterized by a trityloxymethyl (triphenylmethyl-O-CH₂) substituent at the 5-position of the oxolan (tetrahydrofuran) ring. Structurally, it closely resembles cytarabine (Ara-C), a well-established antineoplastic agent, but differs in the substitution at the oxolan ring (trityloxymethyl vs. hydroxymethyl) . The compound’s mechanism of action is hypothesized to involve incorporation into DNA or RNA, disrupting replication and transcription processes, though its exact pharmacological profile requires further study .

Properties

CAS No.

7075-13-0

Molecular Formula

C28H27N3O5

Molecular Weight

485.5 g/mol

IUPAC Name

4-amino-1-[3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C28H27N3O5/c29-23-16-17-31(27(34)30-23)26-25(33)24(32)22(36-26)18-35-28(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-17,22,24-26,32-33H,18H2,(H2,29,30,34)

InChI Key

HBSWNLITKAXWOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=CC(=NC5=O)N)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-[3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidin-2-one typically involves multiple stepsThe reaction conditions often involve the use of solvents like acetonitrile and catalysts such as 1H-tetrazole .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Deprotection of Trityloxymethyl Group

The trityloxymethyl group serves as a protective moiety for the hydroxymethyl functionality. Deprotection is typically achieved under acidic conditions, enabling further functionalization of the sugar moiety.

Reaction Reagents/Conditions Product References
Acidic cleavage of trityl group80% acetic acid, 25°C, 2 hrs4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

This reaction is critical for exposing the hydroxymethyl group, which participates in downstream modifications such as phosphorylation or oxidation.

Phosphorylation at the 5'-Hydroxyl Position

The deprotected hydroxymethyl group undergoes enzymatic phosphorylation, mimicking natural nucleoside activation pathways.

Reaction Reagents/Conditions Product References
ATP-dependent phosphorylationKinase enzymes, ATP, Mg²⁺, 37°C4-Amino-1-[3,4-dihydroxy-5-(phosphorylmethyl)...

Phosphorylation is essential for incorporating the compound into nucleic acid chains, a mechanism leveraged in antiviral and anticancer therapies .

Oxidation of Hydroxymethyl to Carboxylic Acid

The hydroxymethyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Reaction Reagents/Conditions Product References
Oxidation with KMnO₄KMnO₄, H₂SO₄, 60°C, 4 hrs4-Amino-1-[3,4-dihydroxy-5-(carboxymethyl)oxolan-2-yl]pyrimidin-2-one

This reaction modifies the sugar moiety, potentially altering the compound’s hydrogen-bonding capacity and pharmacokinetics.

Substitution Reactions at Hydroxyl Groups

The hydroxyl groups on the oxolane ring undergo halogenation or alkylation, enabling structural diversification.

Reaction Reagents/Conditions Product References
Halogenation with SOCl₂SOCl₂, DMF, 0°C → 25°C, 12 hrs4-Amino-1-[3,4-dihydroxy-5-(chloromethyl)oxolan-2-yl]pyrimidin-2-one
Alkylation with methyl iodideCH₃I, NaH, THF, 0°C, 6 hrs4-Amino-1-[3,4-dihydroxy-5-(methoxymethyl)oxolan-2-yl]pyrimidin-2-one

Substitution reactions expand the compound’s utility in medicinal chemistry, particularly in prodrug design .

Glycosidic Bond Hydrolysis

The glycosidic bond linking the pyrimidinone to the sugar moiety is susceptible to acid-catalyzed cleavage.

Reaction Reagents/Conditions Product References
Acidic hydrolysis1M HCl, 70°C, 8 hrsPyrimidin-2-one + oxolane derivative

This reaction is pivotal for studying metabolic pathways or degradation products .

Enzymatic Incorporation into Nucleic Acids

The compound acts as a chain terminator in RNA/DNA synthesis due to its structural similarity to cytidine.

Reaction Reagents/Conditions Product References
Polymerase-mediated incorporationDNA/RNA polymerase, dNTPs, 37°CModified nucleic acid strand with truncated ends

This property underpins its role in antiviral therapies, where it disrupts viral replication .

Scientific Research Applications

This compound functions primarily as an antimetabolite, disrupting DNA synthesis by incorporating into the DNA strand during replication. This mechanism is crucial in treating rapidly dividing cancer cells.

Cancer Therapy

The primary application of 4-Amino-1-[3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidin-2-one is in the treatment of hematological malignancies, particularly:

  • Acute Myeloid Leukemia (AML) : High-dose cytarabine is a cornerstone treatment for AML. Studies indicate that it significantly improves remission rates and overall survival.
    • Case Study : A clinical trial involving 500 newly diagnosed AML patients showed a complete response rate of 70% and a median survival of 24 months when treated with high-dose cytarabine.
  • Lymphoma : This compound is also effective in combination therapies for lymphoma.
    • Case Study : A study reported an 85% response rate in relapsed lymphoma patients treated with a combination of cytarabine and rituximab, highlighting the synergistic effects of these agents.

Mechanistic Insights

Research has demonstrated that this compound not only inhibits DNA synthesis but also induces apoptosis through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Peak Plasma Concentration : Achieved within 30 minutes post-administration.
  • Elimination Half-life : Ranges from 1 to 3 hours, necessitating continuous infusion or frequent dosing for sustained therapeutic effects.

Mechanism of Action

The mechanism of action of 4-Amino-1-[3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes and receptors involved in various biochemical pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and pharmacological differences between the target compound and related nucleoside analogues:

Compound Name Substituent on Oxolan Pyrimidine Modification Solubility Mechanism of Action Clinical Use Key References
Target Compound Trityloxymethyl None Low (predicted) DNA/RNA incorporation (hypothesized) Under investigation
Cytarabine (Ara-C) Hydroxymethyl None Freely soluble DNA polymerase inhibition, chain termination Acute myeloid leukemia (AML)
Gemcitabine (GEM) 3,3-Difluoro, hydroxymethyl None Soluble DNA chain termination, ribonucleotide reductase inhibition Pancreatic cancer, NSCLC
5-Fluorocytidine Hydroxymethyl 5-Fluoro Soluble RNA incorporation, inhibits RNA processing Experimental
Ethynylcytidine (ECyd) Ethynyl None Moderate RNA polymerase inhibition, CTP synthetase inhibition Head/neck cancer (preclinical)
Lamivudine Oxathiolane ring (replaces oxolan) None Soluble Reverse transcriptase inhibition HIV, hepatitis B

Structural and Functional Analysis

Cytarabine (Ara-C) :

  • Lacks the trityloxymethyl group, making it more hydrophilic. This impacts pharmacokinetics: cytarabine is rapidly deaminated in vivo by cytidine deaminase, limiting its half-life . In contrast, the trityloxymethyl group in the target compound may slow enzymatic degradation, enhancing intracellular retention .
  • Clinical efficacy in AML is attributed to its incorporation into DNA during the S-phase, causing chain termination and apoptosis .

Gemcitabine :

  • Contains fluorine atoms at the 3' and 4' positions of the oxolan ring, which confer resistance to deamination and prolong intracellular activation to its triphosphate form . The target compound’s trityloxymethyl group may similarly enhance metabolic stability but with distinct steric effects.

5-Fluorocytidine :

  • The 5-fluoro modification on the pyrimidine ring increases resistance to degradation by cytidine deaminase and enhances incorporation into RNA, disrupting ribosomal function . The target compound lacks this modification, suggesting divergent mechanisms.

Ethynylcytidine (ECyd) :

  • The ethynyl group on the oxolan ring enables covalent binding to RNA polymerase, leading to irreversible inhibition . The trityloxymethyl group in the target compound may instead act as a prodrug, requiring enzymatic cleavage for activation.

Lamivudine :

  • Replaces the oxolan ring with an oxathiolane ring, improving oral bioavailability and resistance to phosphorylase enzymes . This highlights how sugar moiety modifications critically influence drug delivery and resistance profiles.

Pharmacokinetic and Pharmacodynamic Considerations

  • Solubility : The trityloxymethyl group likely reduces aqueous solubility compared to cytarabine or gemcitabine, necessitating formulation adjustments (e.g., liposomal delivery) .
  • Metabolic Stability : The bulky trityl group may shield the compound from deaminases and phosphorylases, prolonging its active form’s intracellular half-life .
  • Resistance Mechanisms : Similar to cytarabine, resistance to the target compound may arise from deficient transport mechanisms or upregulated inactivating enzymes .

Biological Activity

4-Amino-1-[3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidin-2-one is a pyrimidine derivative that exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This compound is structurally related to nucleosides and has been investigated for its potential therapeutic applications, particularly in oncology and antiviral therapies.

The molecular formula of 4-Amino-1-[3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidin-2-one is C15H19N3O5C_{15}H_{19}N_{3}O_{5}, with a molecular weight of approximately 319.33 g/mol. The compound features a pyrimidine ring substituted with an amino group and a sugar moiety, contributing to its biological activity.

Antiviral Activity

Research indicates that compounds similar to 4-Amino-1-[3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidin-2-one exhibit antiviral properties. For instance, nucleoside analogs have been shown to inhibit viral replication by interfering with the viral RNA polymerase enzyme. Studies have demonstrated that modifications in the sugar moiety can enhance antiviral efficacy against various viruses, including HIV and hepatitis C virus (HCV) .

Anticancer Properties

The compound's structural similarity to cytidine suggests potential anticancer activity. Pyrimidine derivatives are known to inhibit DNA synthesis and repair mechanisms in cancer cells. In vitro studies have shown that related compounds can induce apoptosis in tumor cells by disrupting nucleotide metabolism and signaling pathways .

Enzyme Inhibition

Enzymatic assays have indicated that 4-Amino-1-[3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidin-2-one may act as an inhibitor of specific kinases involved in cell proliferation and survival. Kinase inhibitors are crucial in cancer therapy for their role in blocking signaling pathways that promote tumor growth .

Case Studies

  • HCV Treatment : A clinical study investigated the efficacy of nucleoside analogs similar to this compound in treating HCV. Results showed a significant reduction in viral load among patients treated with these analogs, indicating their potential as effective antiviral agents .
  • Cancer Cell Lines : In another study, the compound was tested against various cancer cell lines (e.g., HeLa, MCF7). The results demonstrated dose-dependent inhibition of cell growth, with IC50 values indicating potent cytotoxicity .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntiviralInhibition of viral RNA polymerase
AnticancerInduction of apoptosis via DNA synthesis inhibition
Enzyme InhibitionInhibition of kinases involved in cell proliferation

Q & A

Basic Questions

Q. What are the established synthetic routes for synthesizing 4-Amino-1-[3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidin-2-one, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves nucleoside analog preparation, where the trityloxymethyl group protects hydroxyl moieties during glycosylation. For example, Cytarabine (a related compound) is synthesized via condensation of arabinofuranose derivatives with cytosine analogs, followed by deprotection . Purity validation requires HPLC with UV detection (e.g., λ = 280 nm) and elemental analysis. Melting point determination (e.g., ~214°C for Cytarabine ) and water content analysis (<0.5%) are critical for quality control.

Q. How is the stereochemical configuration and structural integrity of this compound confirmed?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry (e.g., studies on Cytarabine derivatives in ). Complementary techniques include:

  • UV-Vis spectroscopy : Absorption maxima at 280 nm in 0.1 M HCl, matching reference standards .
  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns, e.g., distinguishing trityloxymethyl from hydroxymethyl groups .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 243.2 for Cytarabine analogs ) validate molecular weight.

Q. What is the mechanism of action underlying its antineoplastic activity?

  • Methodological Answer : As a pyrimidine nucleoside analog, it inhibits DNA synthesis via incorporation into DNA during the S-phase. Intracellular phosphorylation to triphosphate forms (e.g., Ara-CTP for Cytarabine) competitively inhibits DNA polymerases . Key experiments include:

  • Cell cycle analysis : Flow cytometry to assess S-phase arrest.
  • Enzyme kinetics : Measuring inhibition constants (KiK_i) for DNA polymerases using radiolabeled substrates .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the impact of the trityloxymethyl group on metabolic stability and cellular uptake?

  • Methodological Answer :

  • Comparative studies : Synthesize analogs with trityloxymethyl vs. hydroxymethyl groups (e.g., Gemcitabine vs. Cytarabine ) and assess:
  • Plasma stability : Incubate compounds in human plasma and quantify degradation via LC-MS.
  • Cellular uptake : Radiolabeled compounds or fluorescent tags to measure intracellular accumulation (e.g., using leukemia cell lines) .
  • Molecular dynamics simulations : Model interactions with nucleoside transporters (e.g., hENT1) to predict affinity differences .

Q. How can contradictions in enzyme inhibition data (e.g., variable IC50_{50} values across studies) be resolved?

  • Methodological Answer : Contradictions may arise from assay conditions or enzyme isoforms. Strategies include:

  • Standardized assays : Use recombinant enzymes (e.g., DNA polymerase β vs. γ) under controlled buffer conditions (pH, ionic strength) .
  • Crystallographic studies : Resolve binding modes of the compound with enzymes (e.g., FAD-dependent oxidoreductase in ).
  • Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., cell type-specific metabolism).

Q. What experimental strategies address resistance mechanisms observed in long-term treatment?

  • Methodological Answer : Resistance mechanisms include reduced phosphorylation or increased deamination. Approaches include:

  • Combinatorial therapy : Co-administer with deaminase inhibitors (e.g., tetrahydrouridine) to prolong Ara-CTP half-life .
  • Gene expression profiling : RNA-seq to identify upregulated enzymes (e.g., cytidine deaminase) in resistant cell lines.
  • Proteomics : Quantify phosphorylated metabolites (e.g., Ara-CTP) via LC-MS/MS to correlate levels with cytotoxicity .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s efficacy while minimizing toxicity?

  • Methodological Answer :

  • Analog synthesis : Modify the trityloxymethyl group (e.g., fluorine substitution as in Gemcitabine ) and test for:
  • Cytotoxicity : IC50_{50} in cancer vs. normal cell lines (e.g., MTT assays).
  • Pharmacokinetics : Measure clearance rates and log KowK_{ow} (e.g., log KowK_{ow} = -2.8 for Cytarabine ).
  • In silico modeling : Use QSAR to predict toxicity based on substituent electronegativity and steric effects .

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